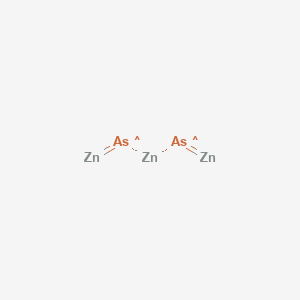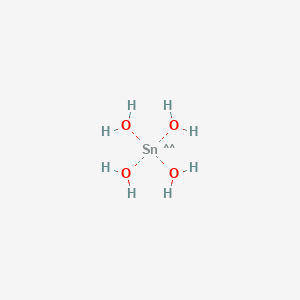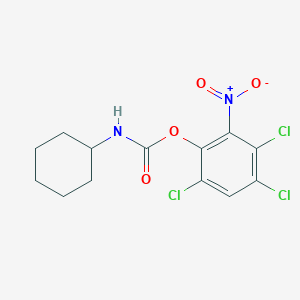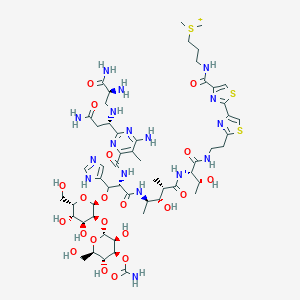
6-甲基-6-庚烯-2-酮
概述
描述
6-Methyl-6-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a key intermediate in the synthesis of various fragrances and flavors, and it is also used in the production of vitamins and other fine chemicals.
科学研究应用
6-Methyl-6-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fragrances, flavors, and vitamins.
Biology: It is studied for its role in plant metabolism and its effects on plant physiology.
Industry: It is used in the production of fine chemicals, including vitamins A, E, and K1.
作用机制
安全和危害
Precautions should be taken to keep away from heat/sparks/open flames/hot surfaces. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .
未来方向
Research is ongoing to improve the synthesis of 6-Methyl-6-hepten-2-one. For example, a study mentions a new industrial synthesis of 6-Methyl-5-hepten-2-one by phase transfer reaction . Another study discusses the use of 6-Methyl-hepten-2-one in the synthesis of thyrsiferyl 23-Acetate, which acts as an anti-leukemic inducer of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: 6-Methyl-6-hepten-2-one can be synthesized through several methods. One common method involves the reaction of isopentenyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 60-61°C for about 3 hours, yielding 6-Methyl-6-hepten-2-one with a good yield .
Industrial Production Methods: In industrial settings, 6-Methyl-6-hepten-2-one is often produced by the catalytic dehydrogenation of 6-methyl-5-hepten-2-ol. This process involves the use of a dehydrogenation catalyst, such as copper chromite, at elevated temperatures. The reaction conditions are optimized to maximize the yield and purity of the product.
化学反应分析
Types of Reactions: 6-Methyl-6-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 6-Methyl-6-heptenoic acid or 6-Methyl-6-hepten-2-ol.
Reduction: 6-Methyl-6-hepten-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
6-Methyl-5-hepten-2-one: This compound is structurally similar but differs in the position of the double bond.
2-Methyl-2-hepten-6-one: Another isomer with a different arrangement of the double bond and methyl group.
Uniqueness: 6-Methyl-6-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry.
属性
IUPAC Name |
6-methylhept-6-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHGBFGIKQNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146247 | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-15-8 | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














